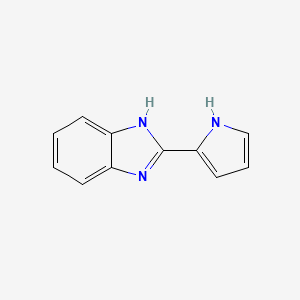
2-(1H-pyrrol-2-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1H-pyrrol-2-yl)-1H-benzimidazole” contains a pyrrole ring and a benzimidazole ring. Pyrrole is a five-membered aromatic heterocycle, like benzene, but one of the positions is occupied by a nitrogen atom . Benzimidazole is a fused aromatic compound made up of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of this compound would be planar due to the sp2 hybridization of the atoms in the aromatic rings . The presence of nitrogen in the rings also allows for the possibility of hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the nitrogen atoms. The benzimidazole ring is resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, while the pyrrole ring is highly susceptible to electrophilic attack due to the electron-donating nature of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and possibly soluble in organic solvents . The nitrogen atoms could potentially form hydrogen bonds, influencing its solubility in polar solvents .Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
3878-23-7 |
|---|---|
Fórmula molecular |
C11H9N3 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-7,12H,(H,13,14) |
Clave InChI |
LAOMLYGDZXWXDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CN3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

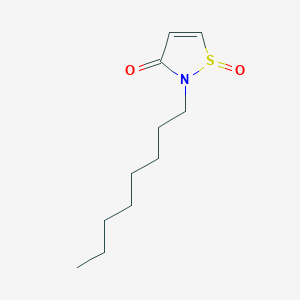
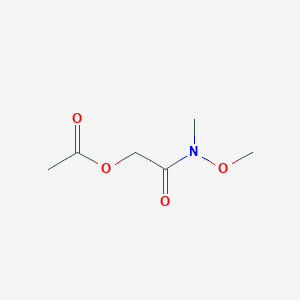
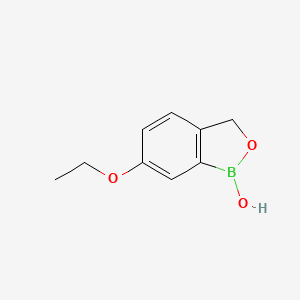
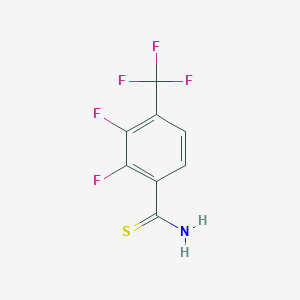
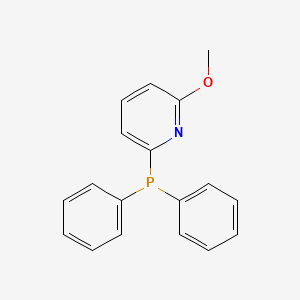

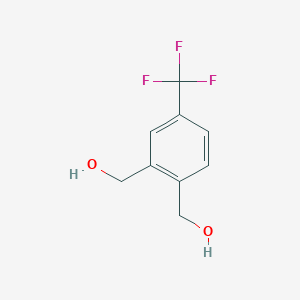


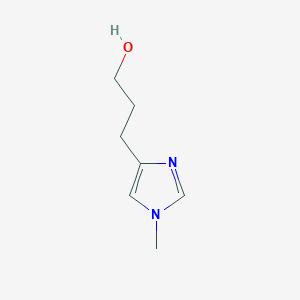

![1-(4-Iodo-pyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B8570865.png)
![Dimethyl[(2-piperazinylphenyl)methyl]amine](/img/structure/B8570878.png)
